molecular formula C14H17N3O3S B2668907 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide CAS No. 1021074-15-6

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2668907
CAS No.: 1021074-15-6
M. Wt: 307.37
InChI Key: JQXBITDPNOSNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a specialized heterocyclic compound designed for advanced pharmaceutical and biochemical research. This chemical features a complex molecular architecture based on the 5H-thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The core structure incorporates a 5-oxo-thiazolopyrimidine system substituted at multiple positions, including a tetrahydrofuran-2-carboxamide moiety at the 6-position, which significantly influences its physicochemical properties and target binding affinity. Researchers will find this compound particularly valuable for investigating protein kinase inhibition pathways, as related thiazolopyrimidine derivatives have demonstrated potent activity against various kinase targets implicated in oncological and neurological disorders . The strategic methylation pattern at the 2,3,7-positions enhances metabolic stability and membrane permeability, while the tetrahydrofuran carboxamide group provides a conformationally constrained hydrogen-bonding motif that can optimize interactions with enzymatic binding pockets. Current applications include serving as a key intermediate in structure-activity relationship studies for kinase-targeted therapies, a molecular probe for investigating ATP-binding sites in enzyme systems, and a scaffold for developing novel NMDA receptor modulators based on established structure-activity principles of related compounds . This compound is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult all applicable safety data sheets and implement appropriate containment measures when handling this material.

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h10H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBITDPNOSNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide typically involves a multi-step process. One common method starts with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the 7-NH2 group to introduce the tetrahydrofuran-2-carboxamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of sulfonyl derivatives, while reduction can yield amino derivatives . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Differences References
N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide Thiazolo[3,2-a]pyrimidine
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Phenyl and 4-methoxyphenyl substituents
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Pyrrolo-thiazolo-pyrimidine (3 fused rings) Additional pyrrole ring, altering π-conjugation
2-R-5-oxo-5H-thiadiazolo[3,2-a]pyrimidines Thiadiazolo[3,2-a]pyrimidine Thiadiazole instead of thiazole ring

Analysis :

  • The target compound’s thiazolo-pyrimidine core is simpler than the pyrrolo-thiazolo-pyrimidine system in , which may enhance rigidity and π-stacking but reduce synthetic accessibility.

Substituent Effects

Compound Name Position 6 Substituent Position 2/5 Substituents Functional Impact References
This compound Tetrahydrofuran-2-carboxamide 2,3,7-Trimethyl; 5-oxo Enhanced H-bonding (amide), stereochemistry
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl carboxylate 2-(Trimethoxybenzylidene); 5-phenyl Bulkier substituents; ester group reduces polarity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide Phenyl carboxamide 4-Methoxyphenyl; phenyl Aromatic π-π interactions; methoxy enhances solubility

Analysis :

  • Trimethoxybenzylidene groups introduce steric bulk and π-stacking capacity, which may hinder solubility but enhance crystal packing stability.

Physical and Chemical Properties

Property Target Compound Ethyl Carboxylate Analog Pyrrolo-thiazolo-pyrimidine
Molecular Weight ~407.5 g/mol (estimated) 494.55 g/mol Higher (exact value not provided)
Crystal Packing Likely influenced by amide H-bonding C–H···O chains along c-axis; dihedral angle = 80.94° Not reported
Solubility Moderate (amide + tetrahydrofuran) Low (bulky benzylidene; ester group) Variable (depends on substituents)

Analysis :

  • The target’s amide group may form stronger hydrogen bonds than esters, improving crystallinity .
  • Methyl groups could reduce solubility compared to methoxy-substituted analogs .

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesis routes, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core linked to a tetrahydrofuran moiety through a carboxamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors through methods such as the Biginelli reaction, which has been widely used for synthesizing pyrimidine derivatives.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated better antibacterial activity than antifungal activity against Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Bacteria
Compound 131.25E. coli
Compound 262.50S. aureus

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. A study evaluating several related compounds revealed selective cytotoxicity against human tumor cell lines such as HepG2 and NCI-H661. The mechanism of action is believed to involve the inhibition of topoisomerase II and interaction with DNA .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of substituents on the thiazolo[3,2-a]pyrimidine ring for enhancing biological activity. For example:

  • Substituents : The presence of methyl groups at specific positions (like 2 and 3) has been correlated with increased potency against microbial strains.
  • Linker Variations : The tetrahydrofuran moiety's structure influences the compound's solubility and bioavailability.

Case Studies

  • Antimicrobial Screening : In a comprehensive screening of synthesized thiazolo[3,2-a]pyrimidines, several compounds were tested against standard microbial strains using disk diffusion methods. Results indicated that certain modifications led to enhanced antibacterial efficacy compared to traditional antibiotics.
  • Antitumor Evaluation : A series of thiazolo-pyrimidine analogs were tested in vitro against various cancer cell lines. Compounds exhibiting structural similarities to this compound showed IC50 values in the low micromolar range against HepG2 cells.

Q & A

What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide?

Answer:
A widely used method involves refluxing precursors (e.g., substituted pyrimidines or thiazoles) with aldehydes or ketones in acidic media. For example:

  • Step 1: React 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a benzaldehyde derivative (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride.
  • Step 2: Add sodium acetate as a catalyst and reflux for 8–10 hours.
  • Step 3: Concentrate the mixture, filter the precipitate, and recrystallize from ethyl acetate/ethanol (3:2) to obtain high-purity crystals .

Key Parameters:

ParameterOptimal Condition
Solvent RatioAcetic acid : Acetic anhydride (1:1)
Reaction Time8–10 hours (reflux)
RecrystallizationEthyl acetate/ethanol (3:2)

Which structural characterization techniques are most effective for confirming the molecular geometry of thiazolo[3,2-a]pyrimidine derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Key steps include:

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 296 K to capture reflection data.
  • Structure Solution: Employ direct methods (e.g., SHELXS) for phase determination.
  • Refinement: Iterative refinement using SHELXL with riding H-atom models (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) .

Example Crystal Data (Monoclinic P2₁/n):

ParameterValue
a, b, c (Å)7.5363, 18.178, 16.973
β (°)94.465
V (ų)2318.1
Z4
R Factor0.058

How do hydrogen bonding interactions influence the crystal packing and stability of thiazolo[3,2-a]pyrimidine derivatives?

Answer:
Hydrogen bonds (e.g., C–H···O) drive molecular assembly into supramolecular chains or layers. For example:

  • Bifurcated Bonds: In the title compound, C–H···O bonds link molecules into chains along the c-axis, stabilizing the crystal lattice.
  • Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict packing behavior .

Observed Interactions:

Donor–AcceptorDistance (Å)Angle (°)
C15–H15···O32.72145
C21–H21B···O52.86129

What challenges arise in resolving chiral centers during X-ray structure determination, and how can they be addressed?

Answer:
Chiral centers (e.g., C5 in thiazolo[3,2-a]pyrimidines) may lead to ambiguous Flack parameters or twinning. Mitigation strategies:

  • Refinement: Use SHELXL’s TWIN/BASF commands for twinned data.
  • Validation: Cross-check with anomalous dispersion effects (if heavy atoms are present).
  • Pucker Analysis: Calculate deviations from mean planes (e.g., C5 deviates by 0.224 Å in the title compound) to confirm chirality .

How can researchers optimize reaction conditions to improve yields of thiazolo[3,2-a]pyrimidine derivatives?

Answer:
Key optimizations include:

  • Catalyst Screening: Sodium acetate enhances cyclocondensation efficiency.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature Control: Reflux (~120°C) balances reaction rate and side-product suppression.

Case Study:

ConditionYield Improvement
Sodium Acetate (1.5 g)78% → 85%
Ethyl Acetate RecrystallizationPurity > 95%

What computational methods are recommended for predicting the pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity.
  • ADMET Prediction: Employ SwissADME to assess solubility, permeability, and metabolic stability .

Pharmacophore Features:

FeatureRole
Thiazole RingHydrogen bond acceptor
Tetrahydrofuran MoietyLipophilic anchor

How should researchers resolve contradictions in reported crystallographic data (e.g., dihedral angles) for similar compounds?

Answer:

  • Data Reanalysis: Reprocess raw diffraction data with updated software (e.g., SHELXL-2018).
  • Comparative Analysis: Benchmark against high-resolution structures (e.g., CCDC entries).
  • Error Estimation: Calculate standard uncertainties (s.u.) for bond angles/ distances .

Example Discrepancy:

CompoundDihedral Angle (°)Source
Title Compound80.94
Analog (4-carboxy)75.2

What are best practices for refining X-ray data of flexible thiazolo[3,2-a]pyrimidine derivatives using SHELX?

Answer:

  • Restraints: Apply DFIX/ISOR restraints to flexible groups (e.g., tetrahydrofuran rings).
  • Disorder Modeling: Use PART instructions for split positions.
  • Validation: Check Rint (<5%) and CC1/2 (>90%) for data quality .

Refinement Workflow:

SHELXD: Phase solution (DIRP instruction).

SHELXL: Refinement with riding H-atoms.

PLATON: Validation of hydrogen bonds and geometry.

How can researchers design experiments to assess the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

Answer:

  • Step 1: Validate compound purity via HPLC (≥95%) and SC-XRD.
  • Step 2: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays.
  • Step 3: Perform dose-response studies (IC50) and compare with reference inhibitors (e.g., Celecoxib) .

Assay Parameters:

ParameterValue
Enzyme Concentration10 nM
Incubation Time30 min (37°C)
DetectionFluorescence (λex 340 nm)

What role do substituents (e.g., methyl groups) play in modulating the biological activity of thiazolo[3,2-a]pyrimidines?

Answer:

  • Electron Effects: Methyl groups at C2/C3 enhance electron density on the thiazole ring, improving binding to hydrophobic pockets.
  • Steric Hindrance: Bulky substituents (e.g., phenyl at C5) may reduce off-target interactions.
  • Case Study: Derivatives with 2,3,7-trimethyl groups show 3-fold higher COX-2 inhibition than unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.